molecular formula C14H25NO3 B1383107 tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1445950-94-6

tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No. B1383107
M. Wt: 255.35 g/mol
InChI Key: JDBRHAZEILHSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate” is a chemical compound . It is closely related to “tert-butyl 2,7-diazaspiro [3.5]nonane-2-carboxylate” which has a molecular weight of 226.32 .

Scientific Research Applications

Synthesis and Chemical Transformation

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : The bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized efficiently and is noted for its utility in further selective derivation, providing a means to explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
  • Application of NMR Spectroscopy : NMR spectroscopy played a critical role in determining the absolute configurations of certain esters, highlighting the molecule's relevance in stereochemical analyses (Jakubowska et al., 2013).
  • Synthesis of Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate : An innovative synthesis pathway was developed for this compound, an essential intermediate for CCR2 antagonists, showcasing the chemical's versatility in drug precursor synthesis (Campbell et al., 2009).
  • Reactions with N,N-dimethylformamide dimethyl acetal : The molecule's reactivity with this reagent led to isomeric condensation products, underlining its potential in generating structurally diverse compounds (Moskalenko & Boev, 2012).
  • Enantioselective Approach to 4-Substituted Proline Scaffolds : The catalytic and enantioselective preparation of the molecule underscores its significance in the industrial synthesis of pharmaceuticals like antiviral ledipasvir (López et al., 2020).

Synthesis and Drug Discovery

  • Efficient Scalable Route for Synthesis : The molecule's synthesis route highlights its potential for large-scale production and its relevance in enantiomerically pure compound preparation (Maton et al., 2010).
  • Conformational Study : The molecule's conformational aspects were explored, emphasizing its role in the search for biologically active compounds (Żesławska et al., 2017).

properties

IUPAC Name

tert-butyl 9-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(14)9-16/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBRHAZEILHSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128550
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

CAS RN

1445950-94-6
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445950-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 3
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 4
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 5
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.